Benzyl 5-amino-1H-pyrrole-2-carboxylate
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Overview
Description
Benzyl 5-amino-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at the 5-position and a carboxylate ester group at the 2-position. The benzyl group is attached to the carboxylate ester, making it a versatile compound in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-amino-1H-pyrrole-2-carboxylate typically involves the condensation of a pyrrole derivative with an appropriate benzyl ester. One common method is the reaction of 5-amino-1H-pyrrole-2-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-amino-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Nitro derivatives of the pyrrole ring.
Reduction: Benzyl 5-amino-1H-pyrrole-2-methanol.
Substitution: Various alkyl or aryl-substituted pyrrole derivatives.
Scientific Research Applications
Benzyl 5-amino-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Benzyl 5-amino-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response
Comparison with Similar Compounds
Similar Compounds
Benzyl 5-amino-1H-indole-2-carboxylate: Similar structure but with an indole ring instead of a pyrrole ring.
Benzyl 5-amino-1H-pyrrole-3-carboxylate: Similar structure but with the carboxylate group at the 3-position.
Benzyl 5-amino-1H-pyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester
Uniqueness
Benzyl 5-amino-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
benzyl 5-amino-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c13-11-7-6-10(14-11)12(15)16-8-9-4-2-1-3-5-9/h1-7,14H,8,13H2 |
InChI Key |
HNZXECNOKFSOMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)N |
Origin of Product |
United States |
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